5-(3-bromopropyl)-1H-imidazole

Organic Synthesis Reaction Kinetics Nucleophilic Substitution

Researchers face inconsistent yields when alkylating imidazoles with chloro (slow) or iodo (unstable) analogs. 5-(3-bromopropyl)-1H-imidazole resolves this with balanced electrophilicity - a 17.3-fold higher SN2 rate than chloro derivatives, yet superior stability to iodo variants. • Achieves efficient N-functionalization for NHC ligand precursors & dicationic ionic liquids. • The 3-carbon spacer provides optimal geometry for histamine receptor SAR studies. • Available as free base or hydrobromide salt for formulation flexibility.

Molecular Formula C6H9BrN2
Molecular Weight 189.05 g/mol
Cat. No. B13627714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-bromopropyl)-1H-imidazole
Molecular FormulaC6H9BrN2
Molecular Weight189.05 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CCCBr
InChIInChI=1S/C6H9BrN2/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3H2,(H,8,9)
InChIKeyDUEKYJDRLXCSRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromopropyl)-1H-imidazole: Technical Baseline & Procurement


5-(3-Bromopropyl)-1H-imidazole (CAS 144385-79-5, MF C6H9BrN2, MW 189.05) is a heterobifunctional alkylating agent characterized by an imidazole ring bearing a 3-bromopropyl substituent at the 5-position [1]. The compound is typically synthesized via alkylation of 1H-imidazole with 1,3-dibromopropane in the presence of a base (e.g., K2CO3 or NaH) in an aprotic solvent such as DMF or acetonitrile . In procurement contexts, this compound is primarily valued as a strategic intermediate for constructing complex heterocyclic frameworks, ionic liquids, and N-heterocyclic carbene (NHC) ligand precursors, with its commercial availability as a free base or hydrobromide salt providing formulation flexibility .

5-(3-Bromopropyl)-1H-imidazole: Analog Substitution Limitations


The selection of 5-(3-bromopropyl)-1H-imidazole over its chloro, iodo, or varying-chain-length analogs is governed by quantifiable differences in reaction kinetics, synthetic yields, and downstream functional group compatibility. A simple swap with the chloro analog will not suffice due to drastically reduced SN2 reaction rates , while the iodo variant, though more reactive, suffers from significantly lower stability and higher cost, which can impede consistent scale-up [1]. Furthermore, the precise three-carbon spacer between the imidazole core and the electrophilic bromide distinguishes its reactivity and potential biological activity from shorter ethyl-linked homologs, directly impacting the properties of the final synthesized product .

5-(3-Bromopropyl)-1H-imidazole: Evidence-Based Selection


Reaction Rate Advantage vs. Chloro Analog

In SN2 reactions with amines, the reactivity of 5-(3-halopropyl)-1H-imidazoles follows the established trend I > Br > Cl. For the bromo derivative, a kinetic study reports a reaction rate constant (k) of 1.30 × 10⁻³ s⁻¹, compared to 0.075 × 10⁻³ s⁻¹ for the chloro analog . This represents a 17.3-fold faster reaction rate for the bromo compound under comparable conditions. This significant kinetic advantage allows for shorter reaction times and the potential use of milder conditions, directly impacting synthetic throughput and efficiency.

Organic Synthesis Reaction Kinetics Nucleophilic Substitution

Stability & Cost Advantage over Iodo Analog

While 5-(3-iodopropyl)-1H-imidazole is more reactive in nucleophilic substitutions than its bromo counterpart, it is also significantly less stable and more expensive. Attempts to prepare and purify the iodo derivative are often complicated by decomposition, as observed in studies on related N-haloalkyl heterocycles where the iodo compounds proved unstable and difficult to isolate [1]. In contrast, the bromo derivative exhibits robust stability under standard laboratory conditions and is a widely available, cost-effective reagent. This balance of high, but manageable, reactivity and superior stability makes the bromo compound the practical choice for most synthetic applications.

Process Chemistry Reagent Stability Cost-Efficiency

Imidazolium Salt Formation: Yield & Selectivity

5-(3-Bromopropyl)-1H-imidazole serves as a key precursor for imidazolium salts, which are critical for ionic liquids and N-heterocyclic carbene (NHC) ligands. In a study synthesizing such salts, the reaction of a related imidazole with 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane proceeded smoothly, yielding the desired imidazolium bromide salts in high purity as confirmed by NMR and HRMS [1]. In contrast, methods using less reactive chloroalkyl reagents often require harsh conditions or additives like KI to achieve moderate yields [2]. The bromo compound's balanced reactivity allows for high-yielding, selective alkylation to form the desired monocationic imidazolium salt, minimizing the formation of undesired dicationic byproducts that can occur with more reactive electrophiles.

Catalysis Ionic Liquids NHC Ligands

Spacer Length Impact on Molecular Properties and Bioactivity

The three-carbon propyl linker in 5-(3-bromopropyl)-1H-imidazole is a critical design feature that distinguishes it from its two-carbon (ethyl) homolog. This additional methylene unit increases the distance between the imidazole ring and the electrophilic bromide, which can significantly alter the compound's properties. Specifically, the scaffold is described as a 'homohistamine' electrophile, where the propyl linker extends the distance between the pharmacophore (imidazole) and the functional handle (bromide) compared to ethyl-linked histamine analogs, potentially altering binding affinity for targets such as H2 and H3 histamine receptors . This differential spacing can also impact the geometry and properties of the resulting ligands or linkers in materials science.

Medicinal Chemistry Structure-Activity Relationship Molecular Design

5-(3-Bromopropyl)-1H-imidazole: Key Applications


NHC Ligand Precursor Synthesis

The compound's balanced electrophilicity, as demonstrated by its 17.3-fold higher reaction rate over chloro analogs , makes it an ideal alkylating agent for the N-functionalization of imidazoles to generate imidazolium salts. This reaction is a cornerstone for synthesizing NHC ligand precursors, as demonstrated in the preparation of C,C,C-NHC pincer palladium(II) complexes [1] and other advanced catalytic systems [2].

Histamine Receptor Ligand Development

The precise three-carbon spacer length of the 5-(3-bromopropyl) moiety is crucial for medicinal chemistry applications. Its role as a 'homohistamine' electrophile, offering a distinct spatial separation between the imidazole core and the functional handle compared to ethyl-linked analogs, makes it the reagent of choice for exploring structure-activity relationships (SAR) around histamine H2 and H3 receptors .

Bis-Imidazolium Ionic Liquids and Polymers

The high and controllable reactivity of the terminal bromide enables efficient sequential alkylations. This is exploited in the synthesis of dicationic imidazolium salts, which serve as precursors for high-performance ionic liquids or ionic polymers . The use of the bromo derivative minimizes side reactions and ensures a higher yield of the desired bridged structure compared to less reactive chloro or overly reactive/unstable iodo alternatives [3].

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